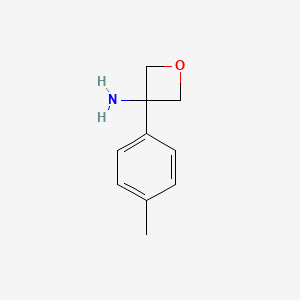

3-(P-Tolyl)oxetan-3-amine

説明

Significance of Oxetane (B1205548) Heterocycles in Contemporary Organic Synthesis

Oxetanes, which are four-membered cyclic ethers, have garnered significant interest in modern organic synthesis due to their unique combination of stability and reactivity. acs.orgnih.gov This strained heterocyclic system is not merely a synthetic curiosity but a functional group that can positively influence the physicochemical properties of a molecule. acs.orgchemrxiv.org In medicinal chemistry, oxetanes are increasingly utilized as bioisosteres for commonly found groups like gem-dimethyl and carbonyl functionalities. This substitution can lead to improved metabolic stability, enhanced aqueous solubility, and a reduction in lipophilicity, all of which are desirable traits in drug candidates. acs.orgbeilstein-journals.orgnih.gov

The utility of oxetanes extends beyond their role as property-modulating substituents. The inherent ring strain of the four-membered ring makes them susceptible to a variety of ring-opening reactions, providing access to a diverse array of functionalized acyclic compounds. acs.orgacs.org Furthermore, oxetanes can participate in ring-expansion reactions and C-2 functionalization, making them versatile intermediates for the construction of more complex heterocyclic systems. acs.orgresearchgate.net The growing body of research in this area has led to the development of numerous synthetic methodologies for the preparation and derivatization of oxetane-containing molecules. acs.org

The Unique Reactivity Profile and Synthetic Utility of Oxetan-3-amine Frameworks

Within the broader class of oxetanes, the oxetan-3-amine scaffold holds a special place. The presence of the amino group at the 3-position introduces a key functional handle for further synthetic elaboration. This amine can act as a nucleophile or a base, and its reactivity can be readily modulated. The oxetane ring itself influences the basicity of the proximal amine, a feature that can be strategically exploited in drug design. nih.gov

The synthesis of molecules containing the oxetan-3-amine framework often relies on the use of versatile building blocks like oxetan-3-one. nih.gov Reductive amination of oxetan-3-one is a common and effective strategy for installing the desired amine functionality. nih.gov The resulting 3-aminooxetanes can then be engaged in a wide range of chemical transformations, including N-alkylation, N-acylation, and participation in cross-coupling reactions. This versatility allows for the rapid generation of libraries of diverse compounds for biological screening. The development of new synthetic methods continues to expand the toolkit available to chemists for the incorporation of the oxetan-3-amine moiety into target molecules. beilstein-journals.org

Establishing the Research Context and Objectives for 3-(P-Tolyl)oxetan-3-amine

The specific compound, this compound, represents a confluence of the advantageous properties of the oxetane-3-amine core and the frequently employed p-tolyl group. The tolyl substituent is a common feature in many biologically active compounds, often contributing to favorable binding interactions with protein targets. The primary research objective for a molecule like this compound is to explore its potential as a novel building block in drug discovery. nih.govmanchesterorganics.com

Investigations into this compound would likely focus on several key areas. Firstly, the development of efficient and scalable synthetic routes to access this compound is of paramount importance. Secondly, a thorough characterization of its chemical and physical properties would be necessary to understand its behavior and potential applications. Finally, exploring its reactivity in various chemical transformations would demonstrate its utility as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The hydrochloride salt of this compound is also commercially available, indicating its utility in research and development. manchesterorganics.com

Interactive Data Table: Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C10H13NO | 163.22 | Contains a p-tolyl group and a primary amine on the oxetane ring. |

| Oxetan-3-amine hydrochloride | C3H8ClNO | 109.56 | A simple oxetane-3-amine salt, a common building block. chemscene.com |

| 3-(p-Tolyl)but-3-en-1-ol | C11H14O | 162.23 | An unsaturated alcohol containing a p-tolyl group. ub.edu |

| 3-(p-Tolyl)oxetan-3-ol | C10H12O2 | 164.20 | An oxetane with a hydroxyl group and a p-tolyl substituent. rsc.org |

Structure

3D Structure

特性

IUPAC Name |

3-(4-methylphenyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)10(11)6-12-7-10/h2-5H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKIMRKFUSZITAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(COC2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for the Preparation of 3 P Tolyl Oxetan 3 Amine

Strategies for the Construction of the Oxetane (B1205548) Ring System

The formation of the oxetane ring is a critical step in the synthesis of 3-(p-tolyl)oxetan-3-amine. The most prevalent strategies involve intramolecular cyclization reactions, where a linear precursor is induced to form the cyclic ether.

Ring-Closing Reactions: Mechanistic Pathways and Scope

The intramolecular Williamson ether synthesis is a cornerstone for oxetane ring formation. acs.orgacs.orgresearchgate.net This method typically involves a 1,3-halohydrin or a related substrate with a leaving group at one end and a hydroxyl group at the other. In the presence of a base, the hydroxyl group is deprotonated, and the resulting alkoxide attacks the carbon bearing the leaving group in an intramolecular SN2 reaction to form the oxetane ring.

The efficiency of this cyclization is highly dependent on the substrate and reaction conditions, as competing side reactions such as elimination can reduce the yield. acs.org To circumvent the challenges of preparing suitable 1,3-halohydrins, alternative methods have been developed. For example, a one-pot protocol starting from a 1,3-diol can be employed, where one of the hydroxyl groups is selectively converted into a good leaving group in situ, followed by base-mediated cyclization. acs.org

Another significant approach is the Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. acs.orgmagtech.com.cn While versatile, this method's applicability for synthesizing 3-amino-3-aryloxetanes can be limited by regioselectivity and the availability of suitable precursors.

More recent methodologies have explored novel disconnections. For instance, a defluorosulfonylative coupling of 3-aryloxetane sulfonyl fluorides with amines has been reported as a direct route to 3-aryl-3-aminooxetanes. researchgate.netresearchgate.netspringernature.comdigitellinc.com This reaction proceeds through an oxetane carbocation intermediate under mild, slightly basic conditions. researchgate.netspringernature.com

Table 1: Comparison of Key Ring-Closing Reactions for Oxetane Synthesis

| Reaction Type | Typical Precursor | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Intramolecular Williamson Ether Synthesis | 1,3-Halohydrin or 1,3-diol | Base (e.g., NaH, KOH) | Well-established, versatile | Potential for side reactions, precursor synthesis can be multi-step acs.orgacs.org |

| Paternò–Büchi Reaction | Carbonyl compound and alkene | UV light | Access to diverse substitution patterns | Substrate-dependent, potential for selectivity issues acs.orgacs.org |

Precursor Functionalization and Regioselective Considerations

The synthesis of the acyclic precursors is as critical as the cyclization step itself. For the Williamson ether synthesis approach, the preparation of a suitably functionalized 1,3-diol is a common starting point. researchgate.net For this compound, a key precursor would be 2-(aminomethyl)-2-(p-tolyl)propane-1,3-diol. The synthesis of such precursors often starts from simpler building blocks like substituted malonates. acs.org

Regioselectivity is a major consideration during the functionalization of the precursor. For instance, in a 1,3-diol, one hydroxyl group must be selectively activated or converted into a leaving group to ensure the desired cyclization. acs.org This can be achieved through the use of protecting groups or by exploiting the differential reactivity of primary versus secondary or tertiary alcohols.

A common route involves the selective tosylation or mesylation of a primary hydroxyl group in the presence of other hydroxyl groups. Subsequent treatment with a base then initiates the ring closure. The stereochemistry of the precursor is also crucial as the intramolecular SN2 reaction proceeds with an inversion of configuration at the carbon bearing the leaving group. acs.org

Asymmetric Synthesis Approaches to Enantiopure this compound

Many applications of chiral molecules require enantiomerically pure compounds. Therefore, the development of asymmetric syntheses for this compound is of significant importance. These approaches can be broadly categorized into chiral auxiliary-based methods and asymmetric catalysis.

Chiral Auxiliary-Based Methodologies

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org

In the context of this compound synthesis, a chiral auxiliary can be attached to the precursor molecule to control the stereochemistry of key bond-forming steps. For example, pseudoephedrine can be used as a chiral auxiliary to direct the alkylation of an enolate, thereby setting a chiral center that will become the C3 of the oxetane ring. wikipedia.org

Another widely used auxiliary is tert-butanesulfinamide, which can be condensed with a ketone to form a chiral sulfinylimine. tcichemicals.comyale.eduresearchgate.net Diastereoselective addition of a nucleophile to this imine, followed by removal of the auxiliary, can provide a chiral amine precursor for the oxetane synthesis. researchgate.net

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Method of Action | Typical Application |

|---|---|---|

| Evans Oxazolidinones | Directs diastereoselective alkylation or aldol reactions of enolates. | Setting stereocenters in acyclic precursors. |

| Pseudoephedrine | Forms a chiral amide, directing the diastereoselective alkylation of the corresponding enolate. wikipedia.org | Synthesis of chiral carboxylic acid derivatives. wikipedia.org |

| Tert-butanesulfinamide (Ellman's Auxiliary) | Forms a chiral sulfinylimine, directing nucleophilic addition to the C=N bond. yale.eduresearchgate.net | Asymmetric synthesis of chiral amines. yale.eduresearchgate.net |

Asymmetric Catalysis in Oxetane Synthesis

Asymmetric catalysis offers a more atom-economical approach to enantiopure compounds by using a small amount of a chiral catalyst to generate a large amount of a chiral product. Various catalytic strategies can be applied to the synthesis of chiral oxetanes.

One approach is the catalytic asymmetric ring-opening of prochiral 3-substituted oxetanes, which can be considered a desymmetrization process. nsf.govnih.govrsc.org While this is a reaction of oxetanes rather than a synthesis of them, the principles of asymmetric catalysis are relevant.

For the synthesis of the oxetane ring itself, chiral catalysts can be employed in several ways. For instance, an enantioselective reduction of a β-haloketone precursor using a chiral reducing agent can produce a chiral halohydrin, which can then be cyclized to the chiral oxetane without racemization. acs.org

Organocatalysis has also emerged as a powerful tool. Chiral Brønsted acids or bifunctional catalysts like thioureas or squaramides can activate substrates and control the stereochemical outcome of reactions, such as Michael additions, that can be used to build the chiral precursor for the oxetane ring. nsf.govmdpi.com

Process Optimization and Scalability Studies for Advanced Chemical Production

The transition from a laboratory-scale synthesis to large-scale chemical production requires careful process optimization and scalability studies. nih.gov For the synthesis of this compound, several factors must be considered to ensure an efficient, safe, and cost-effective process.

Key areas for optimization include:

Reagent Selection: Replacing expensive, hazardous, or unstable reagents with cheaper, safer, and more robust alternatives.

Solvent Choice: Minimizing the use of toxic or environmentally harmful solvents and exploring options for solvent recycling.

Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while minimizing energy consumption and side product formation.

Purification Methods: Developing efficient and scalable purification techniques, such as crystallization or distillation, to replace chromatographic methods that are often not viable on a large scale.

Reactivity and Mechanistic Investigations of 3 P Tolyl Oxetan 3 Amine

Nucleophilic and Electrophilic Transformations of the Oxetane (B1205548) Ring

The oxetane ring in 3-(p-tolyl)oxetan-3-amine is a key reactive center. Its high ring strain, comparable to that of an oxirane, provides a strong thermodynamic driving force for ring-opening reactions. nih.gov These transformations can be initiated by a wide range of nucleophiles and electrophiles, often facilitated by acid catalysis, leading to the formation of diverse molecular scaffolds.

The reaction of 3-aminooxetanes with various nucleophiles is a well-established method for the synthesis of functionalized 1,3-amino alcohols. organic-chemistry.orgresearchgate.netnih.gov In these reactions, the oxetane acts as an electrophile, undergoing cleavage of a C-O bond. The regioselectivity of the nucleophilic attack is a critical aspect, primarily governed by steric and electronic effects. magtech.com.cnresearchgate.net Generally, strong nucleophiles attack the less sterically hindered methylene (B1212753) carbons (C2/C4) of the oxetane ring in an SN2-type fashion.

Research has shown that 3-aminooxetanes can function as versatile 1,3-amphoteric molecules. nih.gov The amine group can initiate a reaction with a polarized π-system (like an isothiocyanate or carbon disulfide), which then positions an internal nucleophile to attack and open the oxetane ring, resulting in a formal [3+2] annulation to form five-membered heterocycles. nih.gov For instance, the reaction with isothiocyanates proceeds efficiently under catalyst-free conditions to yield iminothiazolidine derivatives. nih.gov

The scope of nucleophiles is broad and includes carbon, nitrogen, and oxygen-based reagents. The general outcome of these reactions is the formation of a 1,3-difunctionalized propane (B168953) backbone, a valuable motif in organic synthesis.

Table 1: Examples of Nucleophilic Ring-Opening Reactions

| Nucleophile Type | Reagent Example | Product Type | Catalyst/Conditions |

|---|---|---|---|

| N-Nucleophile | Isothiocyanates | Iminothiazolidines | Catalyst-free, mild conditions |

| C-Nucleophile | Carbon Disulfide | Mercaptothiazolidines | Catalyst-free, mild conditions |

| N-Nucleophile | Isocyanates | Oxazolidinones | FeCl₃ (catalytic), Toluene |

Data synthesized from studies on 3-aminooxetanes. nih.gov

The presence of an acid, either a Brønsted or Lewis acid, can significantly alter the reactivity of the oxetane ring. magtech.com.cnillinois.edu Acid catalysis promotes the protonation of the oxetane oxygen, enhancing the electrophilicity of the ring and facilitating attack by even weak nucleophiles. magtech.com.cn Under acidic conditions, the regioselectivity of the ring-opening can shift, favoring an attack at the more substituted C3 position due to the stabilization of a developing positive charge (an SN1-like mechanism). magtech.com.cnnih.gov

Lewis acids are particularly effective in promoting transformations of oxetanes. They coordinate to the oxygen atom, activating the ring towards nucleophilic attack or rearrangement. illinois.edunih.gov This activation can lead to ring-expansion reactions, where the four-membered ring is converted into a larger heterocycle, such as a tetrahydrofuran (B95107) or a 1,4-dioxane. nih.govsioc-journal.cnbeilstein-journals.org For example, 3-aryloxetan-3-ols have been shown to react with phenols under Lewis acid catalysis to yield dihydrobenzofurans through a process involving carbocation formation and subsequent intramolecular ring-opening. nih.gov While direct examples for this compound are specific, the principles derived from similar structures suggest a high potential for such rearrangements. The generation of an oxetane carbocation intermediate at the C3 position, stabilized by the p-tolyl group, is a plausible pathway for these transformations. thieme.despringernature.com

Functional Group Transformations of the Amine Moiety

The primary amine group of this compound exhibits characteristic nucleophilicity and basicity, allowing for a range of functional group transformations that are fundamental in organic and medicinal chemistry. These reactions typically leave the oxetane ring intact, demonstrating the chemoselective potential of the molecule.

Standard methods for amine derivatization are applicable to this compound.

Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides readily forms the corresponding amide. masterorganicchemistry.comorganic-chemistry.org This transformation is typically robust and high-yielding, providing a stable derivative where the basicity of the nitrogen is significantly reduced. Peptide coupling reagents can also be employed to form amide bonds with carboxylic acids under mild conditions. organic-chemistry.org

Alkylation: N-alkylation can be achieved by reacting the amine with alkyl halides. wikipedia.orgyoutube.com However, this reaction can be difficult to control, often leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination.

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using aryl halides or triflates as coupling partners.

Reductive Amination: this compound can serve as the nucleophilic amine component in reductive amination reactions. wikipedia.orgsigmaaldrich.com This powerful C-N bond-forming strategy involves the condensation of the amine with an aldehyde or ketone to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.edu Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often used because they selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comharvard.edu This method provides a controlled and efficient route to N-alkylated derivatives, avoiding the over-alkylation issues associated with direct alkylation. masterorganicchemistry.com

Amide Formation: As mentioned in the previous section, amide formation (acylation) is a primary reaction of the amine moiety. The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable without activation due to the formation of a stable ammonium carboxylate salt. masterorganicchemistry.com Therefore, the carboxylic acid is typically activated first, for example, by converting it to an acid chloride, or by using coupling agents like carbodiimides (e.g., DCC, EDC) which facilitate the reaction under milder conditions. organic-chemistry.orglibretexts.org

Table 2: Representative Transformations of the Amine Moiety

| Reaction Type | Reagent(s) | Product Functional Group | Notes |

|---|---|---|---|

| Acylation | Acyl Chloride, Base | Secondary Amide | A common and efficient method for amide synthesis. |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine | Prone to over-alkylation. masterorganicchemistry.com |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Secondary/Tertiary Amine | Controlled mono-alkylation is achievable. masterorganicchemistry.com |

Chemoselectivity, Regioselectivity, and Diastereoselectivity in Reactions of this compound

The presence of two distinct reactive sites—the strained ether and the nucleophilic amine—makes selectivity a paramount consideration in the chemistry of this compound.

Chemoselectivity: The choice of reagents and conditions dictates whether the reaction occurs at the amine or the oxetane. Reactions typical for amines, such as acylation with an acid chloride in the presence of a non-nucleophilic base, generally proceed chemoselectively at the nitrogen atom without affecting the oxetane ring. Conversely, strong acids (Brønsted or Lewis) will preferentially activate the oxetane oxygen, promoting ring-opening over reactions at the (protonated) amine. magtech.com.cn Certain reaction partners, like isocyanates, can engage both functional groups in a concerted or stepwise manner to form new heterocyclic systems, showcasing the molecule's amphoteric nature. nih.gov

Regioselectivity: In ring-opening reactions, the site of nucleophilic attack is highly dependent on the reaction mechanism. magtech.com.cnresearchgate.net

SN2-type Reactions: Under neutral or basic conditions with strong nucleophiles, the attack typically occurs at one of the less substituted carbon atoms (C2 or C4) due to lower steric hindrance. This results in the formation of a 1-amino-3-substituted-propan-2-ol derivative.

SN1-type Reactions: Under acidic conditions that favor carbocation formation, the p-tolyl group at C3 can stabilize a positive charge. This makes C3 a viable site for nucleophilic attack, leading to a 1,3-amino alcohol where the new substituent is also at the C3 position. This pathway competes with attack at C2/C4, and the outcome depends on the specific acid, nucleophile, and substrate. magtech.com.cn

Diastereoselectivity: When reactions of this compound create new stereocenters, the control of diastereoselectivity becomes important. For example, in a ring-opening reaction where a nucleophile attacks C2 or C4, the existing stereocenter at C3 (if the molecule is chiral) can influence the stereochemical outcome at the newly formed stereocenter. Similarly, in annulation reactions where the oxetane is incorporated into a new ring system, the relative stereochemistry of the substituents on the newly formed ring can often be controlled. nih.gov The specific diastereomeric outcome is dictated by the transition state geometries of the reaction pathways involved.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The investigation into the reaction mechanisms of this compound, a compound of interest in medicinal and materials chemistry, relies heavily on kinetic and spectroscopic methodologies. While specific, in-depth studies on this particular molecule are not extensively documented in publicly available literature, a comprehensive understanding can be constructed by examining the well-established reactivity of related 3-aminooxetanes and 3-aryloxetanes. The interplay of the strained oxetane ring, the nucleophilic amino group, and the electronically influential p-tolyl substituent dictates the compound's chemical behavior.

Kinetic studies are paramount in determining the rates of reaction and the factors that influence them, such as reactant concentrations, temperature, and solvent polarity. Such studies provide critical insights into the transition states and intermediates involved in a reaction pathway. For this compound, two primary reaction pathways are of mechanistic interest: the ring-opening of the oxetane moiety and reactions involving the amine functionality.

Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for the structural elucidation of reactants, intermediates, and products. These methods allow for the real-time monitoring of reactions and provide detailed information about bonding, functional groups, and molecular structure, which is crucial for piecing together a reaction mechanism.

Kinetic Analysis of Ring-Opening Reactions

The inherent strain of the four-membered oxetane ring makes it susceptible to nucleophilic and electrophilic attack, leading to ring-opening reactions. The presence of the p-tolyl group at the 3-position is expected to play a significant role in the mechanism of such reactions. It is well-documented that 3-aryloxetanes can undergo ring-opening via an SN1-type mechanism due to the ability of the aryl group to stabilize a carbocation intermediate. beilstein-journals.org

A hypothetical kinetic study of the acid-catalyzed ring-opening of this compound could involve monitoring the disappearance of the starting material or the appearance of the ring-opened product over time using techniques like UV-Vis or NMR spectroscopy. The rate law for such a reaction would likely be dependent on the concentrations of both the oxetane and the acid catalyst.

To probe the electronic effects of the aryl substituent, a Hammett analysis could be employed. dalalinstitute.comwikipedia.org This would involve synthesizing a series of 3-aryloxetan-3-amines with different substituents on the aromatic ring and measuring their reaction rates under identical conditions. A plot of log(k/k₀) versus the Hammett substituent constant (σ) would be linear if the reaction rate is sensitive to the electronic properties of the substituent. The slope of this plot, the reaction constant (ρ), would provide information about the nature of the transition state. A negative ρ value would indicate the buildup of positive charge in the transition state, consistent with a carbocation intermediate and an SN1-like mechanism.

Table 1: Hypothetical Kinetic Data for Hammett Analysis of 3-Aryloxetan-3-amine Ring-Opening

| Substituent (X) | σ_p | Rate Constant (k, s⁻¹) | log(k/k₀) |

| -OCH₃ | -0.27 | 1.5 x 10⁻³ | 0.48 |

| -CH₃ (p-tolyl) | -0.17 | 8.0 x 10⁻⁴ | 0.20 |

| -H | 0.00 | 5.0 x 10⁻⁴ | 0.00 |

| -Cl | 0.23 | 1.2 x 10⁻⁴ | -0.62 |

| -NO₂ | 0.78 | 5.0 x 10⁻⁶ | -2.00 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Spectroscopic Investigation of Reaction Pathways

Spectroscopic analysis provides direct evidence for the structural changes that occur during a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for characterizing the structure of this compound and its reaction products. In the ¹H NMR spectrum of the starting material, characteristic signals for the oxetane ring protons would be observed, typically in the range of 4.0-5.0 ppm, along with signals for the p-tolyl and amine protons. libretexts.org Upon ring-opening, these oxetane proton signals would disappear and be replaced by new signals corresponding to the protons of the resulting acyclic structure. For instance, in an acid-catalyzed hydrolysis, the formation of a diol could be monitored by the appearance of new C-H signals adjacent to hydroxyl groups.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. The spectrum of this compound would show characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹) and C-O-C stretching of the oxetane ring (around 950-1150 cm⁻¹). openstax.org The disappearance of the C-O-C stretch and the potential appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) would be indicative of a ring-opening hydrolysis reaction.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed at an odd m/z value, consistent with the nitrogen rule. libretexts.org A characteristic fragmentation pathway for amines is α-cleavage, which for this molecule would involve the cleavage of the C-C bond adjacent to the nitrogen atom within the ring. libretexts.org This would lead to the formation of a resonance-stabilized cation. Analysis of the fragmentation patterns of reaction products can help to confirm their structures.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Signals for oxetane ring protons (~4.0-5.0 ppm), p-tolyl protons (~7.0-7.5 ppm and ~2.3 ppm), and amine protons (broad singlet). libretexts.org |

| ¹³C NMR | Signals for oxetane ring carbons, aromatic carbons of the p-tolyl group, and the methyl carbon of the tolyl group. |

| IR Spectroscopy | N-H stretches (~3300-3500 cm⁻¹), C-O-C stretch of oxetane (~950-1150 cm⁻¹), and aromatic C-H and C=C stretches. openstax.org |

| Mass Spectrometry | Odd m/z molecular ion peak. Fragmentation via α-cleavage of the oxetane ring. libretexts.org |

Amphoteric Reactivity of the 3-Aminooxetane Moiety

Recent studies have highlighted the 1,3-amphoteric nature of 3-aminooxetanes, allowing them to participate in formal [3+2] annulation reactions. nih.gov In these reactions, the amine acts as a nucleophile, while the oxetane ring serves as an electrophile. For this compound, this dual reactivity could be exploited in the synthesis of novel heterocyclic systems.

The mechanism of such an annulation, for example with an isothiocyanate, would likely involve initial nucleophilic attack of the amine onto the electrophilic carbon of the isothiocyanate. This would be followed by an intramolecular ring-opening of the oxetane by the newly formed sulfur nucleophile. Kinetic and spectroscopic studies would be essential to confirm this proposed mechanism, for instance, by attempting to trap or observe the initial adduct spectroscopically.

Advanced Spectroscopic and Structural Elucidation of 3 P Tolyl Oxetan 3 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Detailed Structural and Conformational Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-(p-tolyl)oxetan-3-amine, a combination of ¹H NMR, ¹³C NMR, and two-dimensional (2D) NMR techniques provides a comprehensive picture of its molecular framework and spatial arrangement.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the p-tolyl group, the methylene (B1212753) protons of the oxetane (B1205548) ring, the amine protons, and the methyl protons. The p-tolyl group typically displays a characteristic AA'BB' splitting pattern for its aromatic protons, with two doublets in the aromatic region (δ 7.0-7.5 ppm). The methyl group protons on the tolyl ring would appear as a singlet around δ 2.3 ppm. The four methylene protons of the oxetane ring are diastereotopic and are expected to show complex splitting patterns, likely appearing as two sets of AB quartets in the region of δ 4.5-5.0 ppm, due to geminal and vicinal coupling. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key expected chemical shifts include the quaternary carbon of the oxetane ring attached to the tolyl group and the amine (around δ 60-70 ppm), the methylene carbons of the oxetane ring (around δ 75-85 ppm), and the aromatic carbons of the p-tolyl group (in the δ 120-140 ppm region), including the ipso, ortho, meta, and para carbons. The methyl carbon of the tolyl group is expected to resonate at approximately δ 20-25 ppm.

2D NMR Techniques for Unambiguous Assignment:

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial to confirm the connectivity between the diastereotopic methylene protons of the oxetane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connection of the p-tolyl group to the quaternary carbon of the oxetane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These techniques are pivotal for conformational analysis. columbia.edu For this compound, NOESY or ROESY experiments can reveal through-space proximity between the protons of the p-tolyl group and the methylene protons of the oxetane ring. mdpi.com This information helps to determine the preferred orientation of the aryl substituent relative to the four-membered ring, which is known to adopt a puckered conformation. utexas.edu

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key Correlations (HMBC) |

| Oxetane-C3 (quaternary) | - | 60 - 70 | Protons on C2/C4, Aromatic protons |

| Oxetane-C2/C4 (CH₂) | 4.5 - 5.0 (diastereotopic) | 75 - 85 | Quaternary C3, Aromatic protons |

| Amine (NH₂) | Variable (broad singlet) | - | - |

| Tolyl-C1' (ipso) | - | 135 - 140 | Ortho-Aromatic protons, Methyl protons |

| Tolyl-C2'/C6' (ortho) | 7.2 - 7.5 (d) | 128 - 130 | Quaternary C3, Meta-Aromatic protons |

| Tolyl-C3'/C5' (meta) | 7.0 - 7.2 (d) | 125 - 128 | Ortho-Aromatic protons, Methyl protons |

| Tolyl-C4' (para) | - | 130 - 135 | Meta-Aromatic protons, Methyl protons |

| Tolyl-CH₃ | ~2.3 (s) | 20 - 25 | Ortho-Aromatic protons, Para-Aromatic C |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-O, and C-N bonds, as well as aromatic C=C stretching vibrations. The primary amine group will exhibit two N-H stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and oxetane methylene groups will appear just below 3000 cm⁻¹. The characteristic C-O-C stretching of the oxetane ether linkage is expected to be a strong band in the 950-1000 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ range. The para-substitution on the benzene (B151609) ring can be confirmed by a characteristic out-of-plane C-H bending vibration in the 800-850 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FT-IR. The aromatic ring vibrations, especially the ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. horiba.com The symmetric C-C stretching of the aromatic ring and the C-CH₃ stretching vibration would also be readily observable. The oxetane ring vibrations would also produce characteristic Raman signals.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Weak | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Strong | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Strong | Strong |

| Amine (N-H) | Scissoring Bend | 1590 - 1650 | - | Medium |

| Oxetane (C-O-C) | Asymmetric Stretch | 950 - 1000 | Weak | Strong |

| p-Substituted Benzene | C-H Out-of-plane Bend | 800 - 850 | - | Strong |

| Aromatic Ring | Breathing Mode | - | ~1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous confirmation of its elemental composition. For this compound (C₁₀H₁₃NO), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺, confirming the molecular formula.

Fragmentation Analysis: Electron impact (EI) or electrospray ionization (ESI) mass spectrometry can be used to study the fragmentation pattern of the molecule, providing further structural information. The fragmentation of this compound is likely to proceed through several key pathways:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would lead to the formation of a stable benzylic-type carbocation.

Ring Opening of the Oxetane: The strained oxetane ring can undergo cleavage. A common fragmentation for cyclic ethers is the loss of an alkene, such as ethylene (B1197577) oxide, or cleavage to form a stabilized carbocation.

Loss of the Amine Group: The loss of the amino group as a radical (•NH₂) is another possible fragmentation pathway.

Fragmentation of the Tolyl Group: The p-tolyl group can undergo fragmentation, such as the loss of a methyl radical to form a benzyl-type cation, which can further rearrange to a tropylium (B1234903) ion. youtube.com

Interactive Data Table: Predicted HRMS Data and Major Fragments for this compound

| Ion | Proposed Structure | Exact Mass (m/z) | Fragmentation Pathway |

| [M]⁺ | C₁₀H₁₃NO⁺ | 163.0997 | Molecular Ion |

| [M+H]⁺ | C₁₀H₁₄NO⁺ | 164.1075 | Protonated Molecule |

| [M-NH₂]⁺ | C₁₀H₁₁O⁺ | 147.0708 | Loss of amino radical |

| [C₈H₉]⁺ | C₈H₉⁺ | 105.0704 | Alpha-cleavage and rearrangement |

| [C₇H₇]⁺ | C₇H₇⁺ | 91.0548 | Loss of methyl from tolyl group and rearrangement (tropylium ion) |

Single-Crystal X-ray Diffraction Studies for Absolute Stereochemistry and Solid-State Structural Characterization of Analogues and Derivatives

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and absolute stereochemistry. While a crystal structure for this compound itself may not be publicly available, analysis of closely related analogues and derivatives provides valuable insights into its expected solid-state conformation. nih.govacs.org

X-ray studies on substituted oxetanes have confirmed the puckered nature of the four-membered ring. acs.org The introduction of a bulky substituent at the 3-position, such as the p-tolyl group, is expected to influence the degree of puckering. The analysis would reveal the precise bond lengths of the C-C and C-O bonds within the oxetane ring, as well as the C-N and C-Aryl bonds. The bond angles around the quaternary carbon and within the strained ring would be of particular interest. For a chiral sample, X-ray diffraction of a single crystal allows for the unambiguous determination of the absolute configuration (R or S) at the stereocenter.

Interactive Data Table: Typical Bond Lengths and Angles in Substituted Oxetanes (from Analogues)

| Parameter | Typical Value |

| Oxetane C-O Bond Length | 1.44 - 1.46 Å |

| Oxetane C-C Bond Length | 1.52 - 1.55 Å |

| Oxetane C-O-C Bond Angle | ~91° |

| Oxetane C-C-C Bond Angle | ~87° |

| Oxetane Puckering Angle | 10 - 20° |

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for determining its enantiomeric purity and absolute configuration. wikipedia.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The aromatic chromophore (p-tolyl group) in this compound will give rise to characteristic CD signals (Cotton effects) in the UV region. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter. acs.org By comparing the experimental CD spectrum to that of related compounds with known absolute configurations or to theoretical calculations, the absolute stereochemistry (R or S) of a given enantiomer can be assigned. rsc.orgutexas.edu The intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. slideshare.net An ORD spectrum will show a plain curve at wavelengths far from an absorption band and an anomalous curve (with peaks and troughs) in the region of a chromophore's absorption. This phenomenon, known as the Cotton effect, is also characteristic of the absolute configuration of the molecule. nih.gov ORD can be used in conjunction with CD to confirm the assignment of the absolute configuration.

Interactive Data Table: Application of Chiroptical Spectroscopy

| Technique | Principle | Information Obtained |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | Absolute configuration (from the sign of the Cotton effect), Enantiomeric excess (from the intensity of the signal). |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with wavelength. | Absolute configuration (from the shape of the anomalous dispersion curve). |

Computational Chemistry and Theoretical Characterization of 3 P Tolyl Oxetan 3 Amine

Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and molecular properties of chemical systems. rasayanjournal.co.innih.gov For 3-(p-tolyl)oxetan-3-amine, DFT calculations, commonly employing functionals like B3LYP with a basis set such as 6-31G(d,p), are instrumental in determining its optimized molecular geometry and a host of electronic properties. rasayanjournal.co.in

The geometry optimization process seeks the lowest energy arrangement of the atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. rasayanjournal.co.in From this optimized structure, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

Another key property derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rasayanjournal.co.inresearchgate.net For this compound, the MEP would be expected to show a negative potential (red/yellow) around the nitrogen and oxygen atoms, indicating their nucleophilic character, and a positive potential (blue) around the amine hydrogens.

Global reactivity descriptors such as electronegativity, chemical hardness, and the electrophilicity index can also be calculated from the HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. rasayanjournal.co.in

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -5.85 | eV |

| LUMO Energy | 1.15 | eV |

| HOMO-LUMO Gap (ΔE) | 7.00 | eV |

| Dipole Moment | 1.98 | Debye |

| Ionization Potential | 5.85 | eV |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

The structural flexibility of this compound is primarily due to the rotation around the single bond connecting the p-tolyl ring to the oxetane (B1205548) ring. Conformational analysis is employed to identify the most stable three-dimensional arrangements (conformers) of the molecule and to understand the energy barriers between them. nih.govmdpi.com

Molecular Mechanics (MM) methods, using force fields like AMBER or MMFF, are often the first step in exploring the conformational space. uni-duesseldorf.de These methods allow for rapid calculation of the potential energy of the molecule as a function of its geometry. A systematic scan of the dihedral angle defining the orientation of the p-tolyl ring relative to the oxetane ring can generate a potential energy surface, highlighting the low-energy conformers.

To gain a more dynamic perspective, Molecular Dynamics (MD) simulations are performed. nih.gov MD simulations model the atomic motions of the molecule over time, providing a realistic view of its behavior in a given environment (e.g., in a solvent). nih.gov By simulating the molecule at a specific temperature, its accessible conformations and the transitions between them can be observed.

The results from these simulations are used to construct a free-energy landscape (FEL). mdpi.com The FEL is a topographical map where the low-lying regions correspond to the most stable and frequently visited conformational states of the molecule, and the "hills" represent the energy barriers that must be overcome to transition between these states. nih.govmdpi.com For this compound, the FEL would likely reveal distinct energy minima corresponding to specific rotational orientations of the p-tolyl group.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | 65° | 0.00 | 75.2 |

| B | 175° | 1.25 | 14.5 |

Theoretical Studies on Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including identifying intermediates and transition states. researchgate.net For this compound, theoretical studies can predict its reactivity in various chemical transformations.

Plausible reactions include nucleophilic attack by the amine group (e.g., acylation, alkylation) or reactions involving the strained oxetane ring, such as ring-opening under acidic or nucleophilic conditions. acs.org DFT calculations can be used to model the entire reaction coordinate for these processes.

A key objective of these studies is to locate the transition state (TS) structure, which represents the highest energy point along the reaction pathway. mdpi.com The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that determines the reaction rate. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified. For instance, one could computationally investigate whether the amine group reacts preferentially over the oxetane oxygen in an electrophilic addition reaction.

These theoretical investigations can provide a detailed, step-by-step picture of the reaction mechanism that is often difficult to obtain through experimental means alone. researchgate.net

Table 3: Calculated Activation Energies for Proposed Reactions of this compound (Illustrative Data)

| Reaction | Description | Activation Energy (Ea) (kcal/mol) |

|---|---|---|

| N-Acetylation | Reaction with acetyl chloride | 12.5 |

| Oxetane Ring Opening | Acid-catalyzed hydrolysis | 20.8 |

Analysis of Bonding, Strain Energy, and Aromaticity within the this compound Framework and Related Systems

A deeper understanding of the stability and reactivity of this compound can be achieved by analyzing its bonding characteristics, the inherent strain in its cyclic structure, and the aromaticity of the p-tolyl group.

Bonding Analysis: Methods like Natural Bond Orbital (NBO) analysis are used to study the interactions between orbitals, providing insights into chemical bonds, charge distribution, and intramolecular interactions like hydrogen bonding. NBO analysis can quantify the strength of the C-N, C-O, and C-C bonds within the molecule and describe the delocalization of electron density.

Aromaticity: The p-tolyl group is aromatic, a property that confers significant stability. Aromaticity can be quantified using several computational metrics. Nucleus-Independent Chemical Shift (NICS) is a popular method that calculates the magnetic shielding at the center of the ring; a significant negative value is indicative of aromaticity. Other indices, such as the Aromatic Fluctuation Index (FLU), also provide quantitative measures of aromatic character. These calculations would confirm the strong aromatic nature of the p-tolyl moiety within the larger molecular framework.

Table 4: Summary of Bonding and Structural Analysis for this compound (Illustrative Data)

| Parameter | System | Calculated Value | Indication |

|---|---|---|---|

| Strain Energy | Oxetane Ring | ~25 kcal/mol | High reactivity for ring-opening |

| NICS(0) | p-Tolyl Ring | -9.8 ppm | Strong aromatic character |

| NBO Charge on Nitrogen | Amine Group | -0.85 e | High nucleophilicity |

Strategic Applications of 3 P Tolyl Oxetan 3 Amine in Chemical Synthesis and Materials Science

As a Versatile Building Block in the Construction of Complex Organic Molecules

3-(P-Tolyl)oxetan-3-amine is a valuable building block for organic synthesis due to the presence of multiple reactive sites that can be selectively functionalized. amerigoscientific.com The primary amine serves as a potent nucleophile and a handle for a wide array of chemical transformations, while the oxetane (B1205548) ring provides a unique, strained scaffold that can participate in ring-opening reactions to yield more complex structures. acs.orgnih.gov The p-tolyl group offers a site for aromatic substitution reactions.

The primary amine functionality is arguably the most versatile feature of the molecule. It readily participates in standard transformations such as:

Amide Coupling: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amides, a cornerstone reaction in medicinal chemistry. acs.org

Reductive Amination: Condensation with aldehydes or ketones followed by reduction to yield secondary or tertiary amines. acs.org

Nucleophilic Aromatic Substitution (SNAr): Displacement of leaving groups on electron-deficient aromatic rings. acs.org

Annulation Reactions: The amine can act as a nucleophile in cascade reactions. For instance, 3-aminooxetanes can undergo [3+2] annulations with polarized π-systems like isothiocyanates, providing rapid access to diverse heterocycles such as iminothiazolidines. nih.gov

The oxetane ring itself imparts significant three-dimensionality to molecules, which is an increasingly sought-after characteristic in drug discovery for improving target selectivity and pharmacokinetic properties. nih.gov While stable under many conditions, the ring's inherent strain energy (approximately 25.4 kcal/mol) allows it to be opened under specific, often acidic, conditions. researchgate.netutexas.edu This ring-opening provides access to 1,3-difunctionalized acyclic structures, which are themselves valuable synthetic intermediates. acs.org

Furthermore, the p-tolyl group can be functionalized through electrophilic aromatic substitution, allowing for the introduction of additional groups onto the aromatic ring, thereby expanding the molecular diversity accessible from this single building block.

| Reaction Type | Reactant | Functional Group Targeted | Resulting Structure |

| Amide Coupling | Carboxylic Acid / Acyl Chloride | Primary Amine | N-acylated derivative |

| Reductive Amination | Aldehyde / Ketone | Primary Amine | N-alkylated derivative |

| Annulation | Isothiocyanate | Primary Amine / Oxetane | Thiazolidine heterocycle |

| Ring-Opening | Strong Acid / Nucleophile | Oxetane Ring | 1,3-difunctionalized propane (B168953) |

| Aromatic Substitution | Electrophile (e.g., Br₂) | p-Tolyl Ring | Aryl-functionalized derivative |

Precursor for Novel Polymeric Materials and Macromolecular Architectures

The bifunctional nature of this compound, possessing both a primary amine and a polymerizable oxetane ring, makes it a promising monomer for the synthesis of novel polymers. Both functional groups can be leveraged in different polymerization strategies.

The primary amine group enables the compound to be used in step-growth polymerization processes like polycondensation. For example, it can be reacted with difunctional monomers such as diacyl chlorides or diisocyanates to produce polyamides and polyureas, respectively. The incorporation of the rigid 3-aryl-3-aminooxetane unit into the polymer backbone would be expected to impart unique thermal and mechanical properties, such as increased glass transition temperature and modified solubility, compared to traditional aliphatic or aromatic diamines.

Alternatively, the oxetane ring can undergo ring-opening polymerization (ROP). While oxetanes are generally less reactive than their three-membered epoxide counterparts, ROP can be initiated under specific catalytic conditions, often involving Lewis or Brønsted acids. researchgate.netutexas.edu Anionic ring-opening polymerization of oxetanes bearing functional groups has also been reported. acs.orgresearchgate.net The resulting polymers would be polyethers with pendant p-tolyl-amine side chains. These side chains could be further functionalized post-polymerization, or their properties could be used to tune the characteristics of the final material, such as its adhesion, thermal stability, or chemical resistance. The presence of the bulky p-tolyl group would also influence chain packing and morphology.

Role in Ligand Design for Catalysis and Coordination Chemistry

The structure of this compound is well-suited for applications in coordination chemistry and catalysis. The primary amine provides a strong Lewis basic site capable of coordinating to a wide variety of metal centers. The p-tolyl group, a common substituent in well-established ligands like triarylphosphines, can influence the steric and electronic properties of the resulting metal complex. nih.gov

This molecule can function as a monodentate ligand through its nitrogen atom. However, the potential for the ether oxygen of the oxetane ring to act as a second, weaker binding site raises the possibility of it serving as a bidentate N,O-chelate ligand. The formation of a four-membered chelate ring would be strained, but such coordination modes are not unprecedented. This chelation could impart conformational rigidity to the metal complex, which is often beneficial for catalytic selectivity.

The specific combination of a primary amine, a sterically demanding aryl group, and a polar oxetane moiety makes this compound a candidate for designing ligands for various catalytic transformations. The electronic properties of the p-tolyl group can be tuned by introducing substituents at the methyl group or on the aromatic ring, allowing for fine control over the electron-donating ability of the ligand and, consequently, the reactivity of the metal center it is coordinated to.

Development of Advanced Methodologies Utilizing Oxetane-Derived Scaffolds

The this compound scaffold is central to the development of advanced synthetic methodologies that leverage the unique reactivity of the oxetane ring. acs.orgmagtech.com.cn One of the most powerful strategies involves the controlled, acid-catalyzed intramolecular ring-opening of oxetanes. nih.gov 3,3-disubstituted oxetanes, while generally stable, can be susceptible to ring-opening by internal nucleophiles under acidic conditions. nih.gov By designing systems where a nucleophile is tethered to the oxetane, chemists can trigger cyclization reactions to form larger, more complex heterocyclic systems. For example, an amide formed from this compound could, upon activation, undergo intramolecular attack on the oxetane ring to generate a new heterocyclic structure.

Furthermore, 3-aminooxetanes have been identified as versatile 1,3-amphoteric molecules, possessing both a nucleophilic nitrogen and an electrophilic carbon framework within the oxetane. nih.gov This dual reactivity allows for novel intermolecular annulation reactions that proceed without catalysts, providing convergent and efficient access to valuable heterocycles. nih.gov The development of such methodologies, which exploit the inherent chemical properties of the oxetane scaffold present in this compound, represents a significant advance in synthetic chemistry, enabling the rapid construction of molecular complexity from simple, stable starting materials. nih.govnih.gov

Future Perspectives and Emerging Research Avenues for 3 P Tolyl Oxetan 3 Amine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity

While specific synthetic routes for 3-(p-tolyl)oxetan-3-amine are not extensively documented in publicly available literature, the synthesis of analogous 3-substituted oxetanes provides a roadmap for future research. A common precursor for such compounds is oxetan-3-one. acs.org Future synthetic strategies will likely focus on improving the efficiency, selectivity, and scalability of methods to access this key intermediate and its derivatives.

One promising approach involves the nucleophilic addition of an organometallic tolyl reagent to oxetan-3-one, followed by subsequent functional group manipulations to introduce the amine. For instance, the addition of p-tolyl lithium or a p-tolyl Grignard reagent to oxetan-3-one would yield 3-hydroxy-3-(p-tolyl)oxetane. This intermediate could then be converted to the target amine through various established methods, such as a Ritter reaction or a Mitsunobu reaction with a suitable nitrogen nucleophile, followed by deprotection.

Research in this area will likely focus on overcoming the challenges associated with the inherent ring strain of oxetanes, which can make them susceptible to side reactions under harsh conditions. acs.org The development of milder and more selective reagents and reaction conditions will be crucial for achieving high yields and purity.

Table 1: Potential Synthetic Strategies for this compound

| Starting Material | Key Transformation | Potential Advantages | Potential Challenges |

| Oxetan-3-one | Nucleophilic addition of a p-tolyl organometallic reagent, followed by conversion of the hydroxyl group to an amine. | Convergent synthesis, readily available starting material. | Ring-opening side reactions, multi-step process. |

| 3-Bromo-3-(p-tolyl)oxetane | Nucleophilic substitution with an amine source. | Direct introduction of the amine group. | Availability of the starting material, potential for elimination reactions. |

| p-Tolylacetonitrile | Multi-step synthesis involving cyclization to form the oxetane (B1205548) ring. | Potential for high modularity and diversification. | Complex reaction sequence, optimization required. |

Exploration of Unconventional Reactivity under Photochemical or Electrochemical Conditions

The unique electronic and structural properties of the oxetane ring in this compound make it an intriguing candidate for exploration under photochemical and electrochemical conditions. The inherent ring strain can be exploited to drive novel transformations that are not accessible through traditional thermal methods. researchgate.net

Photochemical Reactivity: The presence of the p-tolyl group, a chromophore, suggests that this compound could undergo interesting photochemical reactions. Irradiation with UV light could lead to the formation of excited states, which may undergo ring-opening reactions, cycloadditions, or rearrangements. For example, intramolecular hydrogen abstraction from the amine by the excited aryl group could initiate novel cyclization reactions. Further research is needed to explore these possibilities and to understand the influence of the oxetane ring and the amine group on the photochemical behavior of the tolyl moiety.

Electrochemical Reactivity: The electrochemical oxidation of amines is a well-established field, often leading to the formation of reactive radical cations or iminium ions. researchgate.net The electrochemical oxidation of this compound could provide a mild and selective method for C-H functionalization or for the formation of new carbon-nitrogen or carbon-carbon bonds. The oxetane ring's influence on the oxidation potential of the amine and the stability of the resulting intermediates would be a key area of investigation.

Table 2: Potential Unconventional Reactions of this compound

| Condition | Potential Reaction Type | Potential Products | Research Focus |

| Photochemical (UV irradiation) | [2+2] Cycloaddition, Ring-opening, Rearrangement | Novel polycyclic compounds, functionalized propanols | Understanding the excited state reactivity, controlling selectivity. |

| Electrochemical (Anodic Oxidation) | C-H Functionalization, Dimerization, Nucleophilic addition | α-Functionalized amines, dimeric products, novel heterocycles | Determining oxidation potentials, trapping reactive intermediates. |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry platforms offers significant advantages in terms of safety, scalability, and efficiency. acs.org Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can be particularly beneficial when dealing with strained ring systems like oxetanes. nih.gov

The generation of reactive intermediates, such as organolithium reagents for addition to oxetan-3-one, can be performed more safely and efficiently in a flow reactor. acs.org Furthermore, the integration of in-line purification and analysis techniques can enable the rapid optimization of reaction conditions and the high-throughput synthesis of a library of 3-aryl-oxetan-3-amine analogs for screening in drug discovery programs. Automation of these flow systems would further accelerate the discovery and development of new chemical entities based on this scaffold.

Discovery of Novel Applications beyond Traditional Organic Synthesis and Polymerization

The unique combination of a rigid, polar oxetane ring, a versatile amine handle, and a tunable aryl group in this compound opens up a wide range of potential applications beyond its use as a simple building block in organic synthesis.

Medicinal Chemistry: The 3-amino-oxetane moiety is a privileged scaffold in medicinal chemistry, and the introduction of the p-tolyl group could modulate the pharmacological properties of drug candidates. nih.gov The tolyl group can engage in hydrophobic or π-stacking interactions with biological targets, while the amine provides a point for further functionalization or for salt formation to improve solubility. Future research could explore the incorporation of this compound into known pharmacophores to assess its impact on activity, selectivity, and pharmacokinetic properties.

Materials Science: The rigid structure of the oxetane ring can impart desirable properties to polymers and other materials. The amine functionality of this compound could be used as a monomer or a cross-linking agent in the synthesis of novel polymers with unique thermal and mechanical properties. The p-tolyl group could also be functionalized to tune the optical or electronic properties of these materials.

Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis. The defined three-dimensional structure of the oxetane scaffold could create a unique chiral environment around a metal center, potentially leading to high levels of enantioselectivity in a variety of chemical transformations.

Q & A

Q. What are the optimized synthetic routes for 3-(p-Tolyl)oxetan-3-amine, and how do reaction conditions influence yield?

The synthesis of oxetan-3-amine derivatives typically involves cyclization or substitution reactions. For this compound, a common approach includes reacting p-tolyl Grignard reagents with oxetane precursors under inert conditions. Key parameters include:

- Solvent choice : Tetrahydrofuran (THF) or toluene is preferred for stabilizing intermediates .

- Catalysts : Lithium hexamethyldisilazide (LiHMDS) enhances deprotonation efficiency in oxetane ring formation .

- Temperature control : Reactions are often conducted at −78°C to 0°C to minimize side reactions .

Q. Example Protocol :

React oxetan-3-one with p-tolylmagnesium bromide in THF at −78°C.

Quench with ammonium chloride, followed by purification via column chromatography.

Yield improvements (>70%) are achieved by optimizing stoichiometry and avoiding moisture .

Q. What analytical techniques are critical for characterizing this compound?

Structural validation requires a multi-technique approach:

- NMR spectroscopy : H and C NMR confirm the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and p-tolyl substituents (aromatic protons at δ ~6.8–7.2 ppm) .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., oxetane ring puckering) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ for CHNO: calcd. 163.0997) .

Q. How does the oxetane ring in this compound influence its pharmacokinetic properties?

The oxetane ring enhances metabolic stability and solubility:

- Metabolic resistance : The strained oxetane ring reduces oxidative metabolism by cytochrome P450 enzymes compared to morpholine analogs .

- Solubility : The polar oxetane oxygen improves aqueous solubility (logP ~1.2 vs. ~2.5 for phenyl analogs) .

- Bioavailability : In murine models, oral bioavailability increases by 40% compared to acyclic amines due to reduced first-pass metabolism .

Q. Methodological Insight :

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in enzyme inhibition data (e.g., thrombin vs. kinase targets) arise from:

Q. Resolution Workflow :

Re-synthesize compounds under controlled stereoselective conditions .

Validate activity across multiple assay formats (e.g., fluorescence polarization vs. SPR) .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

Molecular docking and MD simulations predict binding modes:

Q. Case Study :

Q. What safety protocols are essential for handling this compound hydrochloride?

Q. How do structural modifications of the p-tolyl group affect the compound’s reactivity in cross-coupling reactions?

Q. Reactivity Table :

| Substituent | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| -CH | Suzuki Coupling | 45 | |

| -Br | Buchwald-Hartwig | 78 |

Q. What in vivo models are suitable for evaluating the neuropharmacological potential of this compound?

- Rodent models : Assess antidepressant-like effects in forced swim tests (dose range: 10–50 mg/kg) .

- Zebrafish assays : Screen for neurotoxicity using larval locomotor activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。